4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a Claisen-Schmidt reaction between 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde and various acetophenone derivatives. This reaction yields novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones . Subsequent cyclocondensation reactions with hydrazine hydrate lead to the formation of 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes .
Scientific Research Applications
1. Metabolic Pathways and Identification of Urinary Metabolites
- The metabolism of phenethylamine derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats to identify urinary metabolites and understand metabolic pathways. These studies are crucial for understanding the biotransformation of related compounds like 4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine in living organisms (Kanamori et al., 2002).
2. Toxicological Analysis and Detection in Biological Samples
- High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been employed to detect and quantify similar compounds in serum and urine in cases of intoxication. This method is essential for the toxicological analysis and detection of phenethylamine derivatives in biological samples (Poklis et al., 2014).
3. Synthesis and Characterization for Optoelectronic Devices
- Novel triarylamine-based derivatives with dimethylamino substituents have been synthesized for investigating optical and electrochromic behaviors, suggesting potential applications in optoelectronic devices (Wu et al., 2019).
4. Study of Psychotropic or Toxic Effects
- Understanding the kinetics of drug partitioning between blood and brain in rats has been crucial for assessing the psychotropic or toxic effects of phenethylamine derivatives. This research provides insights into the effects of related compounds like 4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine on the brain (Rohanová et al., 2008).
5. Redox Properties in Chemical Synthesis
- The redox properties of compounds containing triarylamine groups with dimethylamino substituents have been studied for their application in the synthesis of various chemical entities. This research is significant for understanding the redox behavior of similar molecules (Tsuji et al., 1999).
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-9-4-5-10(12)11(8-9)14-3/h4-5,8H,6-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVONEWZCSGCSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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